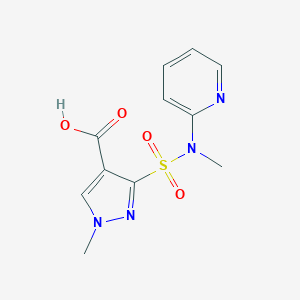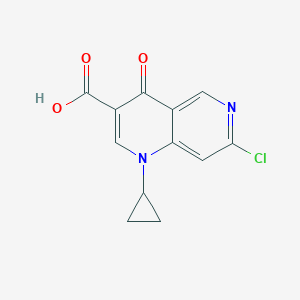
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. It binds to the enzyme and prevents the relaxation of the supercoiled DNA, which is essential for DNA replication. This leads to the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical And Physiological Effects
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects such as nausea, vomiting, diarrhea, and headache. It may also cause some rare but serious side effects such as tendon rupture, liver damage, and allergic reactions.
Advantages And Limitations For Lab Experiments
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has several advantages for lab experiments. It has a broad-spectrum antibacterial activity, which makes it useful for the treatment of various bacterial infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it has some limitations in lab experiments such as the development of bacterial resistance, which may reduce its effectiveness over time.
Future Directions
There are several future directions for the research and development of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid. One direction is the development of new derivatives with enhanced antibacterial activity and reduced toxicity. Another direction is the investigation of its potential use in the treatment of other diseases such as cancer and viral infections. Additionally, the development of new drug delivery systems may improve its effectiveness and reduce its side effects. Finally, the investigation of its potential use in combination therapy with other antibiotics may improve its effectiveness against bacterial infections.
Synthesis Methods
The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1,2-diaminocyclohexane. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is high, and the purity is also good.
Scientific Research Applications
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been extensively used in scientific research due to its broad-spectrum antibacterial activity. It has been used in the treatment of various bacterial infections such as urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
properties
CAS RN |
181262-12-4 |
|---|---|
Product Name |
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid |
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxo-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-3-9-7(4-14-10)11(16)8(12(17)18)5-15(9)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI Key |
KGDXPVCMVZRFJK-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
synonyms |
1,6-NAPHTHYRIDINE-3-CARBOXYLIC ACID, 7-CHLORO-1-CYCLOPROPYL-1,4-DIHYDRO-4-OXO- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





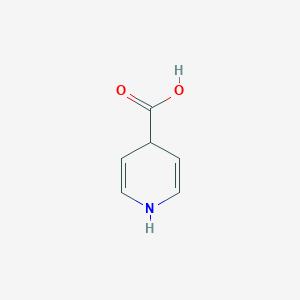
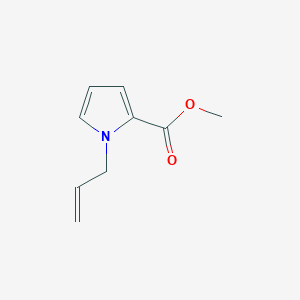
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
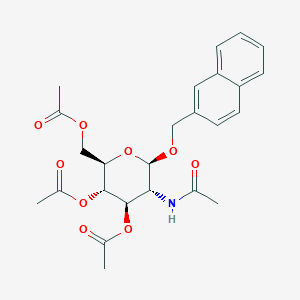
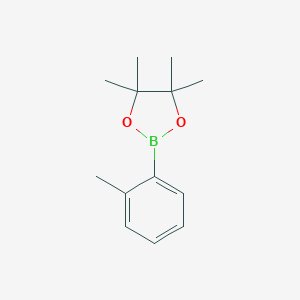


![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
